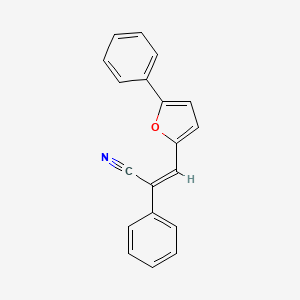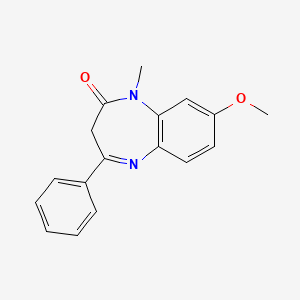
1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the piperazine family and is known for its ability to modulate various physiological and biochemical processes. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Development
Research has explored the development of various antibacterial agents, focusing on compounds with a structure similar to 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate. For instance, studies have prepared a range of compounds with potential antibacterial activity, highlighting the structural modification processes such as alkylation, acylation, sulfonylation, or addition of isocyanates to piperazine nitrogen to enhance efficacy against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Enhancement of Drug Metabolism Understanding
The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to understand its metabolic pathways, identifying the key enzymes involved. This research is critical for developing drugs with improved efficacy and safety profiles, providing insights into how similar compounds, including this compound, could be metabolized in the human body (Hvenegaard et al., 2012).
HIV-1 Reverse Transcriptase Inhibitors
The quest for novel non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of bis(heteroaryl)piperazines, demonstrating the pivotal role of the piperazine scaffold in enhancing the potency of antiretroviral drugs. This research avenue underscores the potential of compounds like this compound in the development of new therapeutic agents for HIV (Romero et al., 1994).
Advanced Materials and Polymer Chemistry
The sulfomethylation of piperazine and various polyazamacrocycles for creating mixed-side-chain macrocyclic chelates showcases the versatility of piperazine derivatives in synthesizing novel materials with potential applications in medicine, industry, and environmental remediation. This research highlights the chemical reactivity of piperazine structures, paving the way for innovative uses of this compound in material science (van Westrenen & Sherry, 1992).
Cancer Research and Therapeutics
Investigations into the synthesis and bioactivity of piperazine derivatives for combating HIV-1 reverse transcriptase have laid the groundwork for exploring these compounds in cancer research. The structural flexibility and functionalization potential of piperazine derivatives make them promising candidates for designing new anticancer drugs, suggesting that similar strategies could be employed to harness the therapeutic potential of this compound in oncology (Romero et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.C2H2O4/c1-2-18(16,17)15-9-7-14(8-10-15)11-12-3-5-13-6-4-12;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNUODYNCWTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)
